

physical and chemical properties of 5-(Chloromethyl)-1,2,3-trifluorobenzene

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Compound of Interest

Compound Name: 5-(Chloromethyl)-1,2,3-trifluorobenzene

Cat. No.: B1591773

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An In-Depth Technical Guide to **5-(Chloromethyl)-1,2,3-trifluorobenzene**: Properties, Synthesis, and Applications

Introduction

5-(Chloromethyl)-1,2,3-trifluorobenzene, also known as 3,4,5-trifluorobenzyl chloride, is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] This compound is distinguished by a dual-functionality architecture: a stable, electron-deficient trifluorinated aromatic ring and a highly reactive benzylic chloride group.[1] This combination makes it a valuable synthon, or building block, for introducing the 3,4,5-trifluorobenzyl moiety into more complex molecular structures.

The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl or trifluorophenyl moieties, is a cornerstone of modern drug design.[2][3][4] These groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][5][6] As a precursor to molecules bearing the trifluorobenzyl group, **5-(Chloromethyl)-1,2,3-trifluorobenzene** serves as a critical tool for developing novel pharmaceuticals and agrochemicals with enhanced efficacy and optimized pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling for professionals in drug development and chemical research.

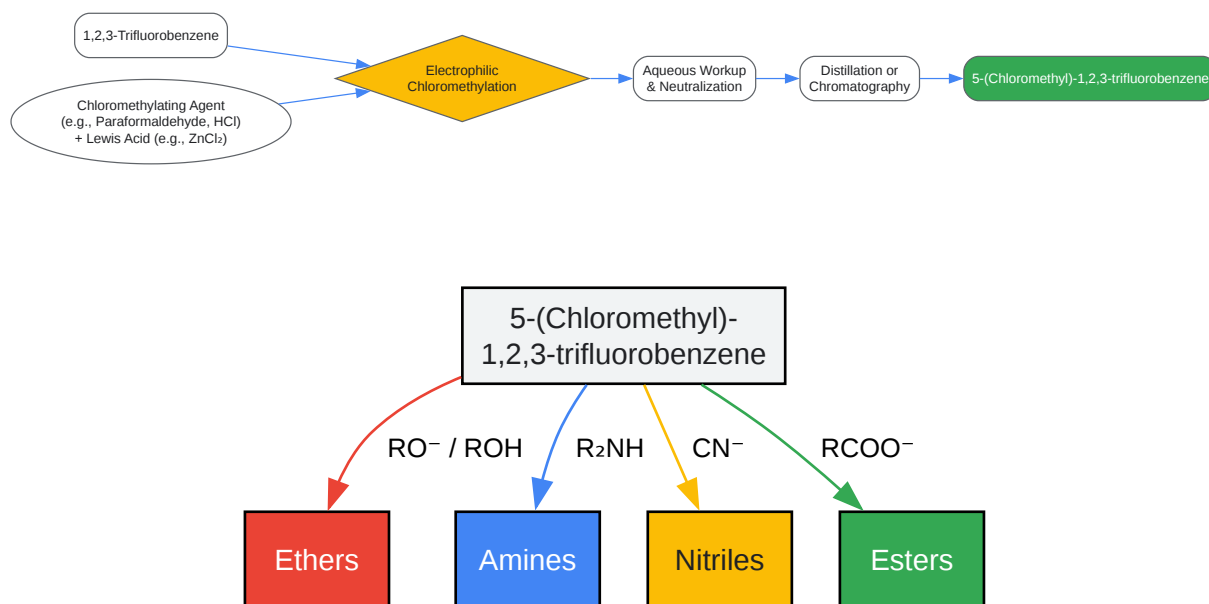
Physicochemical and Spectroscopic Properties

The physical properties of **5-(Chloromethyl)-1,2,3-trifluorobenzene** are dictated by its fluorinated aromatic core and chloromethyl side chain. While extensive experimental data is not publicly available, reliable predictions can be made based on its structure and data from analogous compounds.

Property	Predicted Value	Source
Molecular Formula	C ₇ H ₄ ClF ₃	-
Molecular Weight	196.55 g/mol	-
Boiling Point	174.1 ± 35.0 °C	[7]
Density	1.391 ± 0.06 g/cm ³	[7]
Refractive Index	1.474	[7]
Water Solubility	Not miscible or difficult to mix	[7]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **5-(Chloromethyl)-1,2,3-trifluorobenzene**. Below are the expected spectral characteristics based on its structure and data from similar fluorinated aromatic compounds.[8][9]



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